molecular formula C10H8ClF3N4 B8165397 2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine

2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine

Cat. No.: B8165397
M. Wt: 276.64 g/mol
InChI Key: DWYIZUHPDQNJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Common Reagents and Conditions: Typical reagents include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and pyridine rings facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Chloro-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)pyridin-4-amine is unique due to its specific trifluoromethyl-pyrazole-pyridine structure. Similar compounds include:

Properties

IUPAC Name

2-chloro-6-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4/c11-9-4-6(15)3-8(16-9)7-1-2-18(17-7)5-10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYIZUHPDQNJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC(=CC(=C2)N)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.